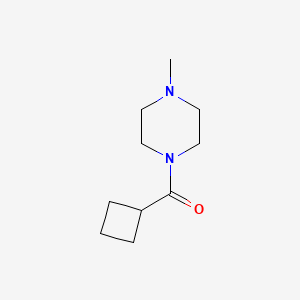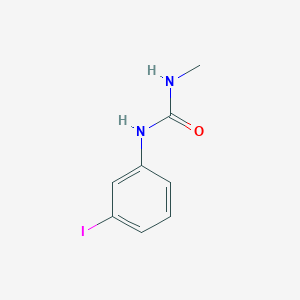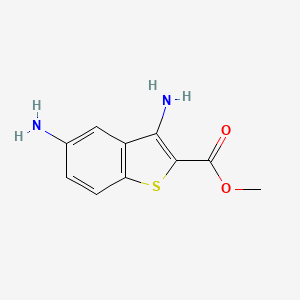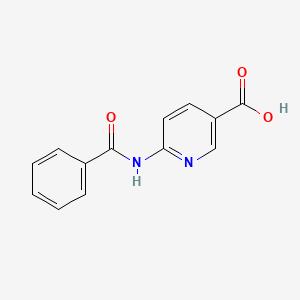
Cyclobutyl-(4-methylpiperazin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclobutyl-(4-methylpiperazin-1-yl)methanone, also known as CMP or 4-CMP, is a chemical compound that has been studied for its potential applications in scientific research. This compound belongs to the class of piperazine derivatives and has a cyclobutyl ring structure. CMP has been synthesized through various methods and has been found to have unique biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of Cyclobutyl-(4-methylpiperazin-1-yl)methanone is not fully understood, but it is believed to interact with specific biological targets through binding interactions. Studies have shown that Cyclobutyl-(4-methylpiperazin-1-yl)methanone can inhibit the activity of certain enzymes and modulate the function of certain receptors, leading to changes in cellular signaling pathways.
Biochemical and Physiological Effects
Cyclobutyl-(4-methylpiperazin-1-yl)methanone has been found to have unique biochemical and physiological effects, including anti-inflammatory and analgesic properties. It has also been shown to have activity against certain types of cancer cells, making it a potential candidate for cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
Cyclobutyl-(4-methylpiperazin-1-yl)methanone has several advantages for use in lab experiments, including its high potency and selectivity for specific biological targets. However, it also has limitations, including its potential toxicity and limited solubility in aqueous solutions.
Zukünftige Richtungen
There are several future directions for research on Cyclobutyl-(4-methylpiperazin-1-yl)methanone, including:
1. Further studies to elucidate the mechanism of action of Cyclobutyl-(4-methylpiperazin-1-yl)methanone and its interactions with specific biological targets.
2. Development of more efficient and scalable synthesis methods for Cyclobutyl-(4-methylpiperazin-1-yl)methanone.
3. Exploration of the potential applications of Cyclobutyl-(4-methylpiperazin-1-yl)methanone in drug discovery and development.
4. Investigation of the potential use of Cyclobutyl-(4-methylpiperazin-1-yl)methanone as a therapeutic agent for various diseases, including cancer and inflammatory disorders.
5. Evaluation of the safety and toxicity of Cyclobutyl-(4-methylpiperazin-1-yl)methanone in preclinical and clinical studies.
In conclusion, Cyclobutyl-(4-methylpiperazin-1-yl)methanone is a promising chemical compound that has been studied for its potential applications in scientific research. Its unique biochemical and physiological effects make it a promising candidate for drug discovery and development, and further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Synthesemethoden
Cyclobutyl-(4-methylpiperazin-1-yl)methanone can be synthesized through a multi-step process involving the reaction of 4-methylpiperazine with cyclobutanone in the presence of a catalyst. The resulting product is then purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
Cyclobutyl-(4-methylpiperazin-1-yl)methanone has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. It has been found to have activity against various biological targets such as enzymes and receptors, making it a promising candidate for drug discovery.
Eigenschaften
IUPAC Name |
cyclobutyl-(4-methylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O/c1-11-5-7-12(8-6-11)10(13)9-3-2-4-9/h9H,2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBKZMBSSGLXGHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclobutyl-(4-methylpiperazin-1-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl 3-[4-[(2-chloroacetyl)amino]phenyl]propanoate](/img/structure/B7464784.png)

![3-(4-Chlorophenyl)-11,12-difluoro-1,9-diazatetracyclo[7.6.1.04,16.010,15]hexadeca-2,4(16),10(15),11,13-pentaene](/img/structure/B7464788.png)
![5-[2-[2-(Methylamino)phenyl]propan-2-yl]-1,2-dihydropyrazol-3-one](/img/structure/B7464794.png)




![2-[4-(difluoromethoxy)phenyl]-1H-benzimidazole](/img/structure/B7464830.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxochromene-3-carboxamide](/img/structure/B7464860.png)